molecular formula C21H21N5O2S B2962544 2-({4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 938614-39-2

2-({4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide

Cat. No.: B2962544
CAS No.: 938614-39-2
M. Wt: 407.49
InChI Key:
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Description

2-({4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

The synthesis of 2-({4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazoloquinazoline core, followed by the introduction of the benzyl and sulfanyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfanyl positions, using reagents such as alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is being investigated as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition results in the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and triazolophthalazines, which also exhibit biological activity and potential therapeutic applications. 2-({4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide is unique due to its specific structural features and the presence of the benzyl and sulfanyl groups, which contribute to its distinct chemical and biological properties. Some similar compounds include:

  • 1,2,4-triazolo[4,3-a]pyrazine derivatives
  • 1,2,4-triazolo[4,3-c]quinazolines
  • Triazolophthalazine inhibitors

Properties

IUPAC Name

2-[(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-14(2)22-18(27)13-29-21-24-23-20-25(12-15-8-4-3-5-9-15)19(28)16-10-6-7-11-17(16)26(20)21/h3-11,14H,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROVBSKFFQBHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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